N-(2-Aminophenyl)-2-thiophen-2-ylbenzamide
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Overview
Description
N-(2-Aminophenyl)-2-thiophen-2-ylbenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an aminophenyl group and a thiophenyl group attached to a benzamide core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminophenyl)-2-thiophen-2-ylbenzamide typically involves the condensation of 2-aminophenylamine with 2-thiophen-2-ylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminophenyl)-2-thiophen-2-ylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-(2-Aminophenyl)-2-thiophen-2-ylbenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-Aminophenyl)-2-thiophen-2-ylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-(2-aminophenyl)thiazole-5-carboxamide: This compound also contains an aminophenyl group and exhibits similar biological activities.
N-(2-Aminophenyl)isoindole derivatives: These compounds share structural similarities and are studied for their potential therapeutic applications.
Uniqueness
N-(2-Aminophenyl)-2-thiophen-2-ylbenzamide is unique due to the presence of both aminophenyl and thiophenyl groups, which contribute to its distinct chemical and biological properties
Properties
Molecular Formula |
C17H14N2OS |
---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
N-(2-aminophenyl)-2-thiophen-2-ylbenzamide |
InChI |
InChI=1S/C17H14N2OS/c18-14-8-3-4-9-15(14)19-17(20)13-7-2-1-6-12(13)16-10-5-11-21-16/h1-11H,18H2,(H,19,20) |
InChI Key |
KDEQJQKARATCNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CS2)C(=O)NC3=CC=CC=C3N |
Origin of Product |
United States |
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